3-Methylpyrazine-2,5-diamine
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Overview
Description
3-Methylpyrazine-2,5-diamine is a nitrogen-containing heterocyclic compound with a pyrazine ring structure. It is characterized by the presence of two amino groups at the 2 and 5 positions and a methyl group at the 3 position. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyrazine-2,5-diamine can be synthesized through various methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . The reaction conditions typically involve the use of catalysts such as copper-chromium or copper-zinc-chromium, and the reactions are often carried out under reflux conditions .
Industrial Production Methods
In industrial settings, this compound can be produced using a vapor phase reaction of diamines with diols in the presence of granular alumina . Catalytic systems such as copper-chromium and zinc-phosphoric acid-manganese are also employed for the preparation of pyrazine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-Methylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 3-Methylpyrazine-2,5-diamine involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-2,5-dimethylpyrazine: Similar structure but with ethyl and dimethyl groups.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Contains additional alkyl groups.
2,3,5,6-Tetramethylpyrazine: Fully substituted with methyl groups
Uniqueness
3-Methylpyrazine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its two amino groups make it a versatile intermediate for further chemical modifications, and its methyl group at the 3 position influences its reactivity and biological activity .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-methylpyrazine-2,5-diamine |
InChI |
InChI=1S/C5H8N4/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,6,9)(H2,7,8) |
InChI Key |
JUYVITYWXVJMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1N)N |
Origin of Product |
United States |
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